molecular formula C18H21NO4S B511526 N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide CAS No. 433956-30-0

N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide

Cat. No. B511526
CAS RN: 433956-30-0
M. Wt: 347.4g/mol
InChI Key: ZFJBIQWHVKNMIY-UHFFFAOYSA-N
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Description

Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often used in the synthesis of various pharmaceuticals . They are part of a larger class of compounds known as benzodioxoles, which have a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzodioxole ring attached to a nitrogen-containing group . The exact structure of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would need to be confirmed through techniques such as NMR, IR spectroscopy, and X-ray crystallography.


Chemical Reactions Analysis

The chemical reactivity of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would likely depend on the specific functional groups present in the molecule. Similar compounds have been shown to undergo various chemical reactions, highlighting their reactivity and functional versatility .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would be determined by its molecular structure. Similar compounds have been described as solids at room temperature .

Scientific Research Applications

Synthesis and Antibacterial Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide and its derivatives have been synthesized and studied for their potential antibacterial properties. Some studies focused on the synthesis of sulfonamides with a benzodioxin ring due to their potential as therapeutic agents for bacterial infections and inflammatory ailments. These compounds were synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and various halides, resulting in N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. These molecules demonstrated good inhibitory activity against various bacterial strains and lipoxygenase enzyme, which is implicated in inflammatory processes (Abbasi et al., 2017).

DNA Binding and Anticancer Activity

Mixed-Ligand Copper(II)-Sulfonamide Complexes

Sulfonamide derivatives, when used in mixed-ligand copper(II) complexes, have shown a significant role in DNA binding, DNA cleavage, and genotoxicity, which are critical parameters in the development of anticancer agents. These complexes' interaction with DNA and their DNA cleavage efficiency at the cellular level have been studied extensively, revealing that the type of sulfonamide derivative can significantly affect the interaction with DNA and the subsequent biological activity, including anticancer properties (González-Álvarez et al., 2013).

Synthesis and Pharmacological Screening

Synthesis and Pharmacological Properties

There has been a focus on the synthesis and pharmacological screening of sulfonamides due to their broad spectrum of biological activity. They are recognized for their antimicrobial, antidiabetic, anticancer, and diuretic properties. Despite the emergence of resistance reducing their usage, research continues in synthesizing and testing new sulfonamide derivatives for their antibacterial activities, highlighting their enduring significance in therapeutic applications (Rehman et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Enzyme Inhibitory Potential

Studies on the enzyme inhibitory potential of sulfonamides, particularly against α-glucosidase and acetylcholinesterase, are crucial for understanding their therapeutic applications. The synthesized compounds, characterized by their IR, 1H-NMR spectral data, and enzyme inhibition activities, showed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. The in vitro and in silico results suggest these compounds' potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzodioxole derivatives have been shown to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12(2)15-6-4-13(3)18(9-15)24(20,21)19-10-14-5-7-16-17(8-14)23-11-22-16/h4-9,12,19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJBIQWHVKNMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide

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